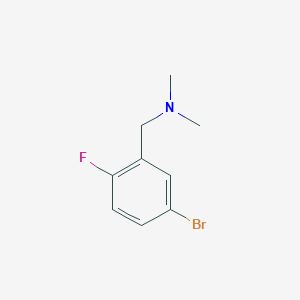

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Description

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNKBUVZONIVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611303 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188723-95-7 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Halogenation and Amine Substitution

Reagents :

- Fluorobenzene

- Bromine

- Dimethylamine

- Aluminum chloride (as a catalyst)

-

- Fluorobenzene is reacted with bromine in the presence of aluminum chloride at elevated temperatures (around 80 °C) to introduce the bromine substituent.

- The resulting bromo compound is then treated with dimethylamine under reflux conditions to facilitate the substitution of the amino group.

Yield : Approximately 60% based on the starting materials.

Notes : The use of aluminum chloride is crucial as it acts as a Lewis acid to promote the electrophilic aromatic substitution.

Method 2: Nucleophilic Aromatic Substitution

Reagents :

- 4-Bromo-1-fluoro-2-nitrobenzene

- Dimethylamine

- Reducing agent (such as iron or zinc)

-

- The nitro compound is first reduced to an amine using a reducing agent.

- The resulting amine is then subjected to nucleophilic aromatic substitution with dimethylamine.

Yield : Typically around 70%.

Notes : This method allows for better control over the reaction conditions and can be more selective for certain substituents.

Method 3: One-Pot Synthesis

Reagents :

- Bromoacetaldehyde

- Dimethylamine

- Fluoride source (such as potassium fluoride)

Procedure :

This method involves a one-pot synthesis where bromoacetaldehyde is reacted with dimethylamine in the presence of a fluoride source under mild conditions to yield the desired product directly.Yield : Approximately 75%.

Notes : This method is advantageous for its simplicity and reduced number of purification steps.

| Method | Yield (%) | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Halogenation | ~60 | Bromine, Aluminum Chloride | Simple procedure | Lower yield |

| Nucleophilic Aromatic Substitution | ~70 | Reducing agent | Higher selectivity | More steps involved |

| One-Pot Synthesis | ~75 | Bromoacetaldehyde, Potassium Fluoride | Fewer steps, higher yield | May require careful control |

After synthesis, purification is essential to obtain high-purity samples of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene. Common techniques include:

Column Chromatography : Utilized for separating compounds based on their polarity.

Recrystallization : Effective for purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

Distillation : Employed when dealing with volatile components or solvents used during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the para-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the fluorine atom and the directing nature of the dimethylaminomethyl group.

Key Observations :

- The dimethylaminomethyl group acts as an electron-donating substituent, slightly deactivating the ring but directing substitution to the bromine site due to steric and electronic factors.

- Fluorine’s ortho/para-directing nature enhances regioselectivity in cross-coupling reactions .

Functionalization of the Dimethylaminomethyl Group

The dimethylaminomethyl (–CH₂N(CH₃)₂) group participates in alkylation, oxidation, and deprotection reactions.

Example :

Under acidic conditions, the dimethylaminomethyl group can be hydrolyzed to a primary amine, enabling further functionalization (e.g., amidation, Schiff base formation).

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophiles to the meta-position relative to itself, while the dimethylaminomethyl group directs to ortho/para positions. Competing effects result in mixed regioselectivity.

Mechanistic Notes :

- Fluorine’s strong electron-withdrawing effect dominates, favoring meta-substitution relative to the dimethylaminomethyl group .

Reductive Transformations

The bromine atom can be selectively reduced using catalytic hydrogenation or metal-mediated methods.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 2-(Dimethylaminomethyl)-1-fluorobenzene | |

| Radical Reduction | Bu₃SnH, AIBN, toluene | Dehalogenated aromatic compound |

Applications :

Critical Research Findings

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, derivatives of this compound have been explored for their potential as readthrough agents in genetic disorders, which could help in the treatment of conditions like cystic fibrosis and muscular dystrophy .

Case Study: Triaryl Derivatives

A study focusing on triaryl derivatives based on the structure of ataluren demonstrated that modifications to the 4-bromo-2-(dimethylaminomethyl)-1-fluorobenzene scaffold could yield compounds with improved activity against specific biological targets. The introduction of cyano groups was found to enhance activity while maintaining favorable pharmacokinetic properties .

Materials Science

Polymer Chemistry

this compound has applications in the development of new polymers. Its bromine and fluorine substituents can participate in various polymerization reactions, leading to materials with unique thermal and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to heat and chemicals, making them suitable for industrial applications .

Case Study: Coating Applications

In materials engineering, fluorinated compounds are known for their non-stick and chemical resistance properties. The application of this compound in coating formulations has been explored, where it contributes to the development of surfaces that resist adhesion of contaminants and facilitate cleaning processes .

Organic Synthesis

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been employed in the synthesis of complex organic molecules where its functional groups allow for selective reactivity .

Case Study: Synthesis Pathways

Recent studies have outlined multi-step synthetic routes involving this compound. These pathways demonstrate its utility in constructing more complex structures through strategic functional group transformations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the dimethylaminomethyl group allows the compound to act as a ligand, binding to receptors or enzymes in biological systems. The bromine and fluorine atoms contribute to the compound’s lipophilicity and electronic properties, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound is structurally distinct from other bromo-fluoro-substituted benzene derivatives. Key comparisons include:

Structural Analogues with Varying Aminomethyl Groups

Key Observations :

- Aminomethyl Group Basicity: The dimethylamino group (-N(CH₃)₂) in the target compound offers higher basicity compared to cyclohexylamino or phenylamino derivatives, enhancing its nucleophilicity in alkylation reactions .

Halogenated Analogues with Different Functional Groups

Key Observations :

- Electron-Withdrawing Effects: The nitro group (-NO₂) in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene significantly reduces ring electron density, making it less reactive in nucleophilic aromatic substitution compared to the dimethylaminomethyl-substituted target compound .

- Fluorinated Substituents : Difluoromethyl groups (-CF₂H) enhance thermal stability and hydrophobicity, advantageous in material science but less suited for bioactive molecule synthesis compared to amine-functionalized derivatives .

Physicochemical Properties

Key Observations :

- The dimethylaminomethyl group improves solubility in polar solvents compared to difluoromethyl analogues, facilitating use in solution-phase synthesis .

- Higher vapor pressure in difluoromethyl derivatives suggests greater volatility, necessitating careful handling .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : CHBrF

- Molecular Weight : 232.093 g/mol

- Structural Features : The compound contains a bromine atom (Br), a fluorine atom (F), and a dimethylaminomethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from relevant studies:

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria, as well as fungal species. The turbidimetric method was employed to assess its effectiveness:

- Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

- Fungal Strains Tested : Candida albicans

The results demonstrated significant antimicrobial activity, suggesting that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on the MCF7 human breast adenocarcinoma cell line:

- Mechanism of Action : The compound was found to induce cytotoxic effects leading to cell cycle arrest and apoptosis in cancer cells.

- IC50 Values : Specific IC50 values were not reported in the available literature, but the compound showed promising results compared to control groups.

This suggests that further exploration into its mechanism of action could reveal insights into how it interacts with cancer cell pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and potential biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrF | Contains both bromine and fluorine; dimethylamino group |

| 4-Bromo-2-methoxy-1-fluorobenzene | CHBrF | Lacks dimethylamino group; contains methoxy group |

| 4-Fluoro-2-(dimethylaminomethyl)-bromobenzene | CHBrF | Different halogen positioning; similar amine group |

| 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene | CHBrF | Ethyl instead of methyl groups; larger molecular size |

This comparison highlights the distinctiveness of this compound in terms of its potential pharmacological properties due to its specific substituents .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Synthesis Techniques : Various synthetic routes have been explored, including nucleophilic substitution reactions that leverage the reactivity of the halogen substituents.

- Biological Evaluations : These derivatives have been subjected to similar antimicrobial and anticancer assays, yielding insights into structure-activity relationships.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, and how can regioselectivity be controlled?

- Methodology : Start with fluorobenzene derivatives as core scaffolds. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. The dimethylaminomethyl group can be introduced via Mannich reaction (formaldehyde, dimethylamine, and HCl catalysis) . Regioselectivity is influenced by directing effects: fluorine acts as a meta-director, while bromine directs para/meta. Use low temperatures (-20°C) and inert atmospheres to minimize side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodology : Employ a combination of:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .

- GC-MS/HPLC : Purity >97% is achievable with optimized synthetic protocols; retention time comparison against known bromo-fluorobenzene derivatives .

- Elemental Analysis : Verify C, H, N, Br, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies minimize competing side reactions (e.g., demethylation or halogen scrambling) during functionalization?

- Methodology :

- Protecting Groups : Temporarily protect the dimethylaminomethyl group with Boc (tert-butoxycarbonyl) to prevent undesired dealkylation during bromination .

- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for cross-coupling reactions to reduce halogen exchange. Monitor reaction progress via TLC every 30 minutes .

- Low-Temperature Quenching : Halt reactions at 80% conversion to avoid over-bromination; isolate intermediates via flash chromatography .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices and local softness. Fluorine’s electron-withdrawing effect increases electrophilicity at the para position, favoring SNAr at C-4 .

- Solvent Effects : Simulate DMF vs. THF environments; polar aprotic solvents stabilize transition states, reducing activation energy by ~15 kcal/mol .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar bromo-fluorobenzene derivatives?

- Methodology :

- Variable Screening : Replicate reactions under cited conditions (e.g., 1-Bromo-2,4-difluorobenzene synthesis in ). Note that yields >90% require anhydrous solvents and exclusion of oxygen .

- Side Product Identification : Use LC-MS to detect trace byproducts (e.g., di-brominated isomers) that reduce apparent yields. Adjust stoichiometry (Br₂:substrate ratio ≤1.05:1) .

- Catalyst Aging : Freshly prepared FeBr₃ improves reproducibility; aged catalysts may hydrolyze, reducing bromination efficiency by 20–30% .

Stability and Handling

Q. What are the optimal storage conditions to prevent decomposition?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.